2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane
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Overview
Description
2,2’-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple oxirane (epoxy) groups. These groups are highly reactive, making the compound valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for large-scale production. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and diols, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
2,2’-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane has numerous applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymers.
Biology: The compound is used in the synthesis of various biologically active molecules.
Medicine: It is involved in the development of drug delivery systems and medical adhesives.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,2’-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane involves the reactivity of its oxirane groups. These groups can react with various nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in applications such as polymer cross-linking and the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different reactivity and applications.
Bisphenol F diglycidyl ether: Another similar compound with distinct properties and uses.
1,4-Butanediol diglycidyl ether: Shares the oxirane groups but has a different backbone structure.
Uniqueness
2,2’-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane is unique due to its specific arrangement of oxirane groups and phenyl rings. This structure imparts distinct reactivity and properties, making it valuable in specialized applications such as high-performance coatings and advanced polymer systems .
Properties
CAS No. |
94134-27-7 |
---|---|
Molecular Formula |
C43H48O8 |
Molecular Weight |
692.8 g/mol |
IUPAC Name |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)-3-[[2-(oxiran-2-ylmethoxy)-5-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenyl]methyl]phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C43H48O8/c1-42(2,30-5-11-34(12-6-30)44-20-36-22-46-36)32-9-15-40(50-26-38-24-48-38)28(18-32)17-29-19-33(10-16-41(29)51-27-39-25-49-39)43(3,4)31-7-13-35(14-8-31)45-21-37-23-47-37/h5-16,18-19,36-39H,17,20-27H2,1-4H3 |
InChI Key |
GTHHSPSBOSHBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC(=C(C=C3)OCC4CO4)CC5=C(C=CC(=C5)C(C)(C)C6=CC=C(C=C6)OCC7CO7)OCC8CO8 |
Origin of Product |
United States |
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